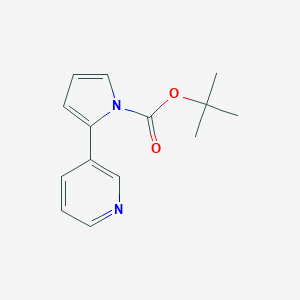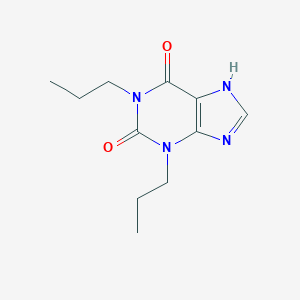
1,3-Dipropylxanthine
Übersicht
Beschreibung
1,3-Dipropylxanthine is a drug that acts as a potent and selective antagonist for the adenosine A1 receptor . It has high selectivity for A1 over other adenosine receptor subtypes . It is also known as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and possesses anti-cancer functionality .
Molecular Structure Analysis
The molecular formula of 1,3-Dipropylxanthine is C11H16N4O2 . It contains a total of 34 bonds; 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), and 1 Imidazole .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Antagonist : It is used as an adenosine receptor antagonist, aiding in receptor probes, radioiodination, avidin binding, and the preparation of affinity columns (Jacobson et al., 1985).
Antagonist Radioligand : 1,3-Dipropyl-8-phenylxanthine, a derivative, is used as an antagonist radioligand for adenosine receptors, offering higher receptor affinity, specific activity, and lower nonspecific membrane binding (Jacobson et al., 1986).
Competitive Inhibitors : Conjugates of 1,3-Dipropylxanthine can act as competitive inhibitors of adenosine binding to A1 and A2-adenosine receptors, potentially enhancing pharmacodynamic and pharmacokinetic parameters (Jacobson et al., 1986).
Selective Antagonist at Brain Receptors : 1,3-Dipropyl-8-phenylxanthine is a potent and selective antagonist at A1- and A2-adenosine receptors in brain tissue, useful in neuroscience research (Daly et al., 1986).
Therapeutic Uses in Cystic Fibrosis : It activates chloride efflux from cells, suggesting potential therapeutic uses in treating cystic fibrosis (Arispe et al., 1998).
Potent Antagonist for A1-Adenosine Receptors : Demonstrated as a potent and selective antagonist for A1-adenosine receptors (Shamim et al., 1988).
Study of Adenosine A1 Receptors in the Brain : [3H]XCC, a functionalized congener of 1,3-dipropylxanthine, is used to study adenosine A1 receptors in the rat brain (Jarvis et al., 1987).
Antagonist Radioligand in Cardiac Research : 8-Cyclopentyl-1,3-[3H]dipropylxanthine is valuable for characterizing cardiac adenosine receptors (Leid et al., 1988).
Inducing Apoptosis in Jurkat T Cells : 1,3-Dipropylcyclopentylxanthine (DPCPX) triggers apoptosis in Jurkat T cells through a receptor-independent mechanism (Mirabet et al., 1997).
Selective Adenosine A1 Antagonist : Xanthines with C8 chiral substituents, like 1,3-Dipropylxanthine, are potent and selective adenosine A1 antagonists (Peet et al., 1993).
Zukünftige Richtungen
1,3-Dipropylxanthine has been used to study the function of the adenosine A1 receptor in animals . It has been found to be involved in several important functions such as regulation of breathing and activity in various regions of the brain . Future research may focus on further understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIGUCNSRXAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185447 | |
| Record name | 1,3-Dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropylxanthine | |
CAS RN |
31542-62-8 | |
| Record name | 1,3-Dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPROPYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




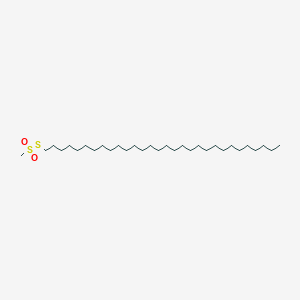
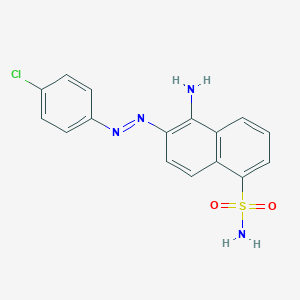
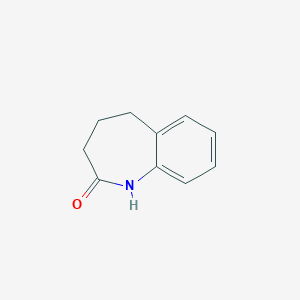
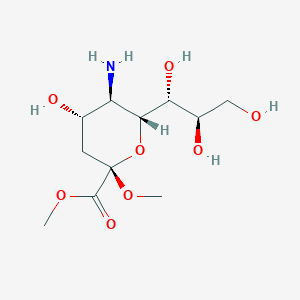
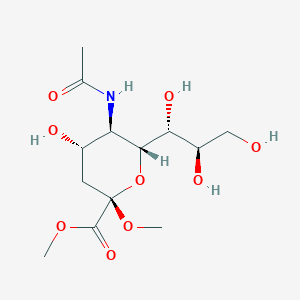
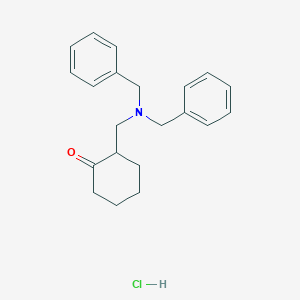
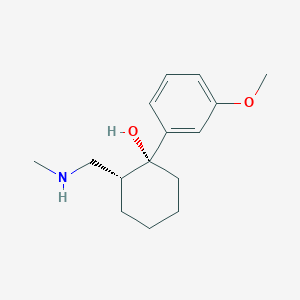



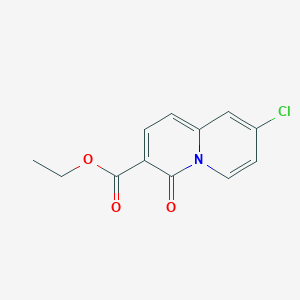
![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)
